![molecular formula C7H8O2 B2963430 Bicyclo[3.1.1]heptane-2,4-dione CAS No. 98277-66-8](/img/structure/B2963430.png)

Bicyclo[3.1.1]heptane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

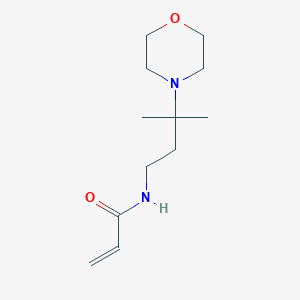

“Bicyclo[3.1.1]heptane-2,4-dione” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as β-Pinene .

Synthesis Analysis

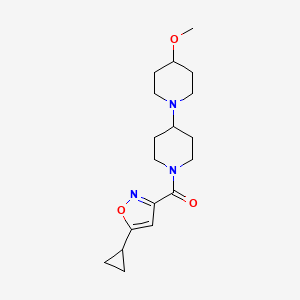

A study on the synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity was conducted . The study found that various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated . In the course of synthetic studies, convenient methods were invented to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 136.2340 . More detailed physical and chemical properties such as phase change data, IR Spectrum, and mass spectrum (electron ionization) can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Catalytic Enantioselective Synthesis

Bicyclo[4.1.0]heptane framework is key in bioactive compounds. A novel method for catalytic desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through formal C(sp2)‒H alkylation has been developed. This approach enables enantioselective synthesis of natural products like car-3-ene-2,5-dione (Ray & Mukherjee, 2022).

Synthesis of Bicyclic Ketones and Thiones

Bicyclo[2.2.1]heptane-2,5-dione undergoes rapid tetramethylation, producing various bicyclic ketones and thiones. These compounds are significant for homenolization studies (Werstiuk, Yeroushalmi & Guan-lin, 1992).

Homoenolization Conditions and Compound Exchange

Bicyclo[2.2.1]heptan-2,5-dione demonstrates unusual behavior under mild homoenolization conditions, leading to facile exchange at the bridgehead and C-7. This process converts the compound into trimethyl bicyclo[3.2.1]octan-3,8-dione (Werstiuk, 1975).

Photoelectron Spectroscopy Applications

Bicyclo[2.2.1] heptane-2,3-diones have been studied using HeI photoelectron spectroscopy. Insights into the interactions of molecular orbitals in these compounds contribute to understanding their electronic properties (Dougherty, Blankespoor & McGlynn, 1979).

Synthesis of Donor−Acceptor-Substituted Molecules

Bicyclo[2.2.1]heptane-2,5-dione has been used to synthesize donor−acceptor-substituted derivatives. These compounds are notable for their potential in photoinduced electron transfer applications (Altmayer et al., 2001).

Asymmetric Addition in Catalysis

Bicyclo[2.2.1]hepta-2,5-diones have been used to prepare chiral rhodium complexes, which show high activity and enantioselectivity in catalytic additions to cyclic enones and N-sulfonylimines (Berthon-Gelloz & Hayashi, 2006).

Herbicidal Activity

Synthesis of bicyclo[4.1.0]heptane-2,4-dione derivatives has led to the discovery of compounds with significant herbicidal activity, demonstrating potential in agricultural applications (Adachi et al., 2007).

Chemoenzymatic Synthesis

An integrated chemoenzymatic process has been developed for synthesizing enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, highlighting the potential for producing high-purity compounds in pharmaceutical research (Weissfloch & Azerad, 1994).

Eigenschaften

IUPAC Name |

bicyclo[3.1.1]heptane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-6-3-7(9)5-1-4(6)2-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDIFMSHKYETRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

![(4-Methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2963357.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2963358.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)